4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

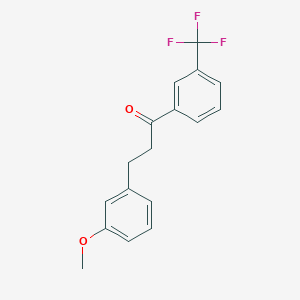

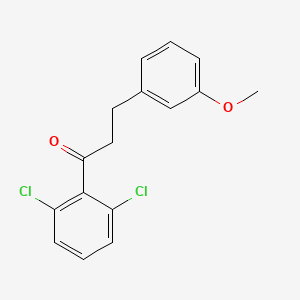

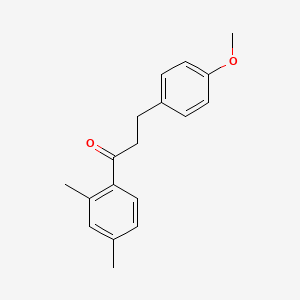

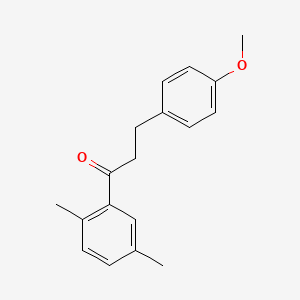

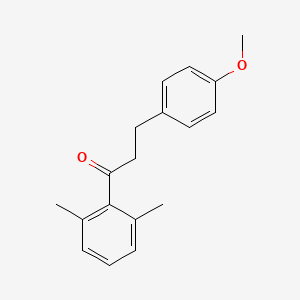

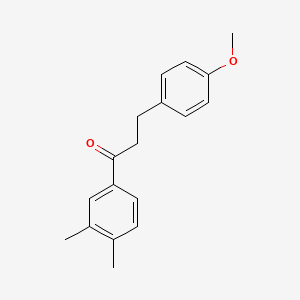

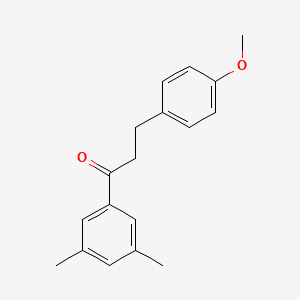

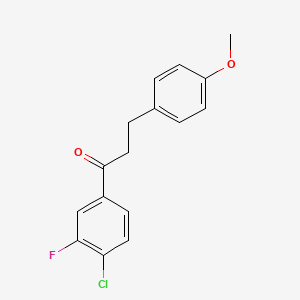

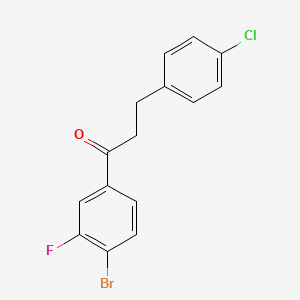

The compound "4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone" is a complex organic molecule that contains bromine, chlorine, and fluorine substituents attached to a propiophenone backbone. This compound is structurally related to various substituted phenols and anilines that have been studied for their photophysical properties, reactivity, and potential applications in materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of related fluorophenols can be achieved through nucleophilic substitution reactions, as demonstrated in the preparation of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, followed by deprotection to yield the desired product . Similarly, brominated and chlorinated analogs, such as 1-(2-Chlorophenyl)-2-(4-fluorophenyl)-3-bromopropene, can be synthesized through halogenation reactions using HBr/H2O2, indicating that the synthesis of "this compound" may involve halogenation steps .

Molecular Structure Analysis

The molecular structure of related halogenated phenols has been analyzed using microwave spectroscopy, revealing planarity and providing insights into the structural parameters of the OH group . Additionally, the structural and reactivity insights of a structurally related compound containing a 4-chlorophenyl group were explored using single-crystal X-ray diffraction and conceptual density functional theory, which could be applicable to the analysis of "this compound" .

Chemical Reactions Analysis

The photolysis of substituted phenols, such as 4-fluorophenol and 4-bromophenol, has been studied, revealing the dynamics of H atom loss and the importance of O-H bond fission . The Friedel–Crafts acylation–cyclisation reactions of related compounds suggest that "this compound" may also undergo similar reactions to form cyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various spectroscopic techniques, providing information on vibrational modes and molecular interactions . The antibacterial activity of some brominated and chlorinated compounds suggests potential biological applications for "this compound" . Additionally, the vibrational analysis of related anilines with halogen and trifluoromethyl substituents offers insights into the effects of substituents on molecular properties, which could be relevant for understanding the properties of the compound .

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone and related compounds have been synthesized for their potential antibacterial properties. For instance, Prasad et al. (2006) discussed the synthesis of aryl oxy-6-bromo-3-(4-chlorophenyl)-3,4-dihydro-benzo[e][1,3,2]oxazaphosphinine 2-oxides and evaluated their antibacterial activity (Prasad et al., 2006).

Electrooptical Properties

The compound's derivatives are significant in the study of electrooptical properties. Gray and Kelly (1981) reported the synthesis of related compounds, highlighting their large nematic ranges and useful electrooptical properties (Gray & Kelly, 1981).

Microwave Spectra and Internal Rotation Studies

Larsen (1986) analyzed the microwave spectra of compounds including 4-fluorophenol and 4-chlorophenol, providing insight into their molecular structure and dynamics (Larsen, 1986).

Photoreaction Mechanisms

The photoreaction mechanisms of related bromo and chlorophenols have been studied, as reported by Akai et al. (2002), who investigated these mechanisms using infrared spectroscopy and density-functional-theory calculations (Akai et al., 2002).

Synthesis and Characterization of Derivatives

Research has been conducted on the synthesis and characterization of derivatives of this compound, providing insights into their chemical properties. For example, the work by Jagadhani et al. (2015) on synthesizing fluorinated benzothiazepines and pyrazolines highlights this aspect (Jagadhani et al., 2015).

Vibrational Spectra and Thermodynamical Analysis

Pandian et al. (2011) performed quantum chemical calculations to study the vibrational wavenumbers and thermodynamical properties of related compounds, contributing to a better understanding of their molecular structures (Pandian et al., 2011).

Linear and Nonlinear Optical Properties

Shkir et al. (2019) reported on the linear and nonlinear optical properties of chalcone derivatives, including those related to this compound, highlighting their potential in semiconductor devices (Shkir et al., 2019).

Propriétés

IUPAC Name |

1-(4-bromo-3-fluorophenyl)-3-(4-chlorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClFO/c16-13-7-4-11(9-14(13)18)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZPDKBDYAHRDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644482 |

Source

|

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898788-12-0 |

Source

|

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.